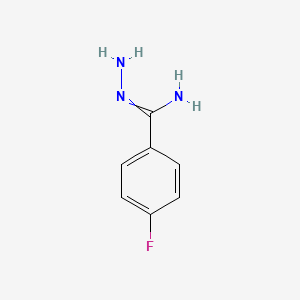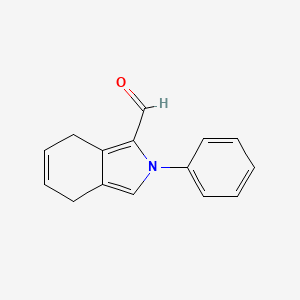phosphane CAS No. 62054-28-8](/img/structure/B14547449.png)
[(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxy](diphenoxy)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane typically involves the reaction of 2-butyl-1,3,2-benzodioxastannol with diphenoxyphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the diphenoxyphosphane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin and phosphorus, while reduction can produce simpler organotin compounds.
Scientific Research Applications
(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane
- (2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane derivatives
- Other organotin compounds with similar structures
Uniqueness
(2-Butyl-2H-1,3,2-benzodioxastannol-2-yl)oxyphosphane is unique due to its specific combination of a benzodioxastannol core with diphenoxyphosphane substituents. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62054-28-8 |
|---|---|
Molecular Formula |
C22H23O5PSn |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
(2-butyl-1,3,2-benzodioxastannol-2-yl) diphenyl phosphite |
InChI |
InChI=1S/C12H10O3P.C6H6O2.C4H9.Sn/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;7-5-3-1-2-4-6(5)8;1-3-4-2;/h1-10H;1-4,7-8H;1,3-4H2,2H3;/q-1;;;+3/p-2 |
InChI Key |
QMEHHCYRQKHMMA-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC2=CC=CC=C2O1)OP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[1-(Prop-2-en-1-yl)pyridin-2(1H)-ylidene]ethylidene}pentane-2,4-dione](/img/structure/B14547368.png)



![3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal](/img/structure/B14547400.png)


![2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide](/img/structure/B14547415.png)




![5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14547444.png)
